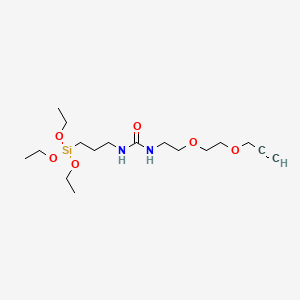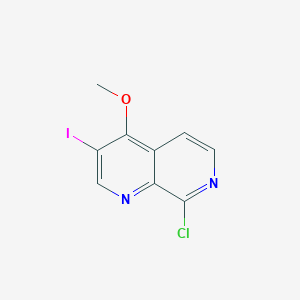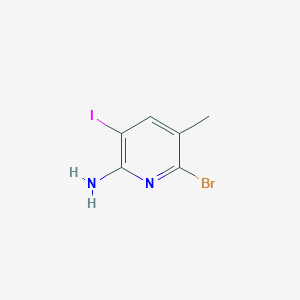![molecular formula C31H25N5O8 B11828309 [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B11828309.png)
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,5’-Tri-O-benzoylguanosine is a derivative of guanosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of three benzoyl groups attached to the hydroxyl groups at the 2’, 3’, and 5’ positions of the guanosine molecule. The molecular formula of 2’,3’,5’-Tri-O-benzoylguanosine is C31H25N5O8, and it has a molecular weight of 595.56 g/mol .
Méthodes De Préparation
The synthesis of 2’,3’,5’-Tri-O-benzoylguanosine typically involves the benzoylation of guanosine. The process includes the reaction of guanosine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using chromatographic techniques .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a reliable route for its preparation. The reaction conditions, such as temperature and solvent choice, can be optimized to improve yield and purity.
Analyse Des Réactions Chimiques
2’,3’,5’-Tri-O-benzoylguanosine undergoes various chemical reactions, including:
Hydrolysis: The benzoyl groups can be hydrolyzed under acidic or basic conditions to yield guanosine.
Oxidation: The compound can be oxidized using strong oxidizing agents, although specific products depend on the reaction conditions.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction and conditions employed .
Applications De Recherche Scientifique
2’,3’,5’-Tri-O-benzoylguanosine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside derivatives.
Biology: The compound is utilized in studies involving nucleoside metabolism and function.
Medicine: Research into potential therapeutic applications, such as antiviral and anticancer properties, is ongoing.
Industry: It serves as a precursor for the synthesis of various biochemical compounds.
Mécanisme D'action
The mechanism of action of 2’,3’,5’-Tri-O-benzoylguanosine involves its interaction with specific molecular targets. The benzoyl groups enhance the compound’s lipophilicity, facilitating its cellular uptake. Once inside the cell, the compound can undergo hydrolysis to release guanosine, which then participates in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context .
Comparaison Avec Des Composés Similaires
2’,3’,5’-Tri-O-benzoylguanosine can be compared with other benzoylated nucleosides, such as:
- 2’,3’,5’-Tri-O-benzoylcytidine
- 2’,3’,5’-Tri-O-benzoyladenosine
- 2’,3’,5’-Tri-O-benzoyluridine
These compounds share similar structural features but differ in their nucleobase components. The uniqueness of 2’,3’,5’-Tri-O-benzoylguanosine lies in its specific interactions and applications related to guanosine .
Propriétés
Formule moléculaire |
C31H25N5O8 |
|---|---|
Poids moléculaire |
595.6 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)/t21-,23+,24-,27-/m1/s1 |
Clé InChI |
WZRBAVDJTYIQBI-IFZRMHHFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11828239.png)




![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B11828266.png)
![methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11828278.png)



![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
![2-[(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B11828314.png)
![1-[(1S,7S)-1-methyl-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11828321.png)
